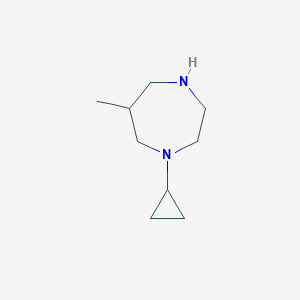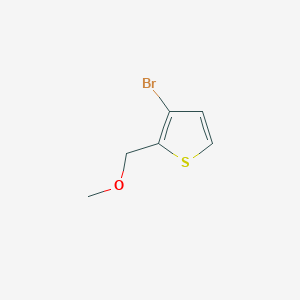
Methyl 2-(4-chlorophenyl)butanoate
Descripción general
Descripción
Methyl 2-(4-chlorophenyl)butanoate is a useful research compound. Its molecular formula is C11H13ClO2 and its molecular weight is 212.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Reactive Intermediate in Mutagenicity Studies
Methyl 2-(4-chlorophenyl)butanoate has been investigated in the context of mutagenicity, specifically in studies involving 2-Chloro-4-(methylthio)butanoic acid. This compound is identified as a reactive intermediate that may be associated with observed mutagenicity in certain contexts, suggesting its role in toxicology and chemical safety research (Jolivette, Kende, & Anders, 1998).
2. Molecular Docking and Vibrational Studies
In the field of molecular docking and vibrational studies, derivatives of butanoic acid, which include this compound, have been analyzed. These studies involve understanding the stability of molecules, their reactivity, and potential as nonlinear optical materials. This research is significant in material science and pharmaceuticals (Vanasundari, Balachandran, Kavimani, & Narayana, 2018).
3. Herbicide Analysis
This compound is part of studies focusing on the analysis and detection of herbicides in environmental samples. Such research contributes to environmental monitoring and the assessment of agricultural chemicals' impact (Rosales-Conrado, León-González, Pérez-Arribas, & Polo-Díez, 2002).
4. Optical and Electronic Characterization
Research involving the optical and electronic characterization of similar butanoic acid derivatives has implications in fields like optoelectronics and sensor technology. Such studies contribute to the understanding of electronic properties and potential applications in novel electronic devices (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).
5. Copper Corrosion Inhibition
Methyl 3-((2-mercaptophenyl)imino)butanoate, a compound related to this compound, has been synthesized as a corrosion inhibitor for copper. This demonstrates the compound's utility in industrial applications, particularly in materials science and engineering (Tansuğ, Tüken, Gİray, Fındıkkıran, Sığırcık, Demirkol, & Erbil, 2014).
6. Application in Biodiesel Research
Studies involving methyl butanoate, closely related to this compound, focus on its pyrolysis and decomposition, relevant to biodiesel research. This research contributes to the understanding of biodiesel components and their behavior at high temperatures, crucial for renewable energy applications (Farooq, Ren, Lam, Davidson, Hanson, & Westbrook, 2012).
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is known that the compound can undergo various chemical reactions, such as nucleophilic substitution and oxidation . These reactions could potentially lead to changes in the target molecules, thereby influencing their function .
Biochemical Pathways
Similar compounds have been implicated in various metabolic pathways, such as butanoate metabolism .
Pharmacokinetics
The compound’s molecular weight (21267) suggests that it may have good bioavailability .
Result of Action
Its potential to undergo various chemical reactions suggests that it could induce changes at the molecular level, potentially influencing cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-(4-chlorophenyl)butanoate. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with its targets .
Propiedades
IUPAC Name |
methyl 2-(4-chlorophenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-3-10(11(13)14-2)8-4-6-9(12)7-5-8/h4-7,10H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWAFFSDXOQBAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



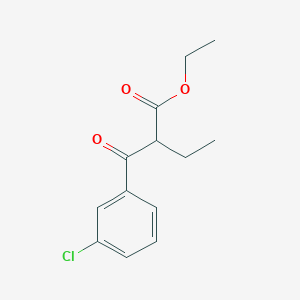
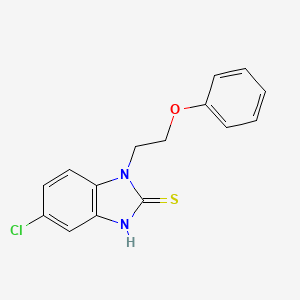
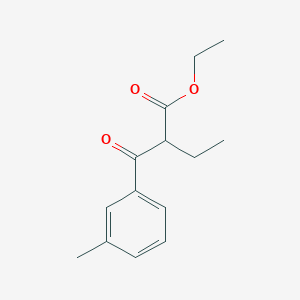

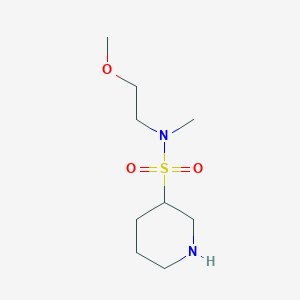
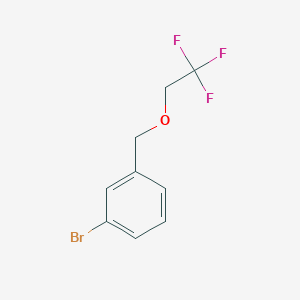
![3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1527242.png)
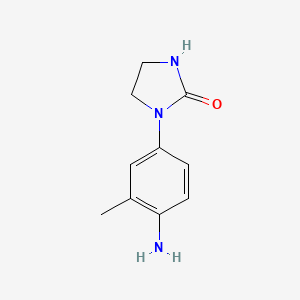
![N-[(2-aminophenyl)methyl]cyclohexanecarboxamide](/img/structure/B1527247.png)

![[1-(Propan-2-yloxy)cyclohexyl]methanamine](/img/structure/B1527252.png)
